(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one

Enantioselective pharmacology Kinase inhibitor selectivity Chiral building blocks

(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one (CAS 929047-07-4), also designated (8aR)-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, is a chiral bicyclic lactam with molecular formula C7H12N2O and molecular weight 140.18 g/mol. The compound belongs to the pyrrolo[1,2-a]pyrazinone scaffold class, which has been validated as a privileged structure for generating potent and selective kinase inhibitors, particularly against the PIM kinase family.

Molecular Formula C7H12N2O
Molecular Weight 140.18
CAS No. 929047-07-4
Cat. No. B3168424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one
CAS929047-07-4
Molecular FormulaC7H12N2O
Molecular Weight140.18
Structural Identifiers
SMILESC1CC2CNCC(=O)N2C1
InChIInChI=1S/C7H12N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h6,8H,1-5H2/t6-/m1/s1
InChIKeyHAAZJWVQKLGNDT-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one (CAS 929047-07-4): Chiral Bicyclic Lactam Building Block for Asymmetric Synthesis and Kinase-Targeted Drug Discovery


(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one (CAS 929047-07-4), also designated (8aR)-hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one, is a chiral bicyclic lactam with molecular formula C7H12N2O and molecular weight 140.18 g/mol . The compound belongs to the pyrrolo[1,2-a]pyrazinone scaffold class, which has been validated as a privileged structure for generating potent and selective kinase inhibitors, particularly against the PIM kinase family [1]. It serves primarily as a chiral amine building block and intermediate in the synthesis of bioactive molecules, including calcium channel blockers and bromodomain inhibitors documented in patent literature [2]. The (8aR) absolute configuration at the bridgehead chiral center is the defining structural feature that distinguishes this compound from its (S)-enantiomer (CAS 124072-84-0) and from the racemic mixture (CAS 1000577-63-8) .

Why (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one Cannot Be Substituted by Racemic Mixtures or Alternative Scaffolds in Stereochemically Sensitive Applications


Generic substitution of (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one fails because the bridgehead stereochemistry directly governs downstream biological activity in drug candidates. Published comparative evidence demonstrates that the (S)-enantiomer (CAS 124072-84-0) can exhibit substantially different potency than the (R)-enantiomer in kinase inhibition assays, with fold-differences reaching up to 20× in related pyrrolo-fused scaffolds [1]. The racemic mixture (CAS 1000577-63-8) introduces a 50% impurity of the undesired enantiomer that cannot be corrected post-coupling without costly chiral resolution steps . Furthermore, regioisomeric pyrrolo[1,2-a]pyrazinones (e.g., 1-one vs. 4-one positional isomers) produce fundamentally different hydrogen-bonding patterns with kinase hinge regions, as evidenced by co-crystal structures with PIM1 (PDB 4BZO) [2]. Suppliers report that authentic (R)-enantiomer sourcing has become constrained, with at least one major producer having discontinued this specific CAS number, underscoring the non-commodity nature of this chiral intermediate .

Quantitative Differentiation Evidence for (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one (CAS 929047-07-4) Versus Comparators


Enantiomer-Dependent Biological Activity: (S)- vs. (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one in Kinase Inhibition

In the closely related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, the (S)-enantiomers exhibited up to 20-fold greater potency as JNK3 inhibitors compared to the corresponding (R)-enantiomers, with p38/JNK3 IC50 selectivity ratios reaching up to 10 [1]. This class-level inference establishes that the bridgehead chirality in the pyrrolo[1,2-a]pyrazin-4-one series is a critical determinant of kinase binding affinity and selectivity. No head-to-head comparison data for the isolated (R)- vs. (S)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one free base has been identified in peer-reviewed literature; this represents an evidence gap.

Enantioselective pharmacology Kinase inhibitor selectivity Chiral building blocks Stereochemistry-activity relationship

PIM Kinase Selectivity Profile: Pyrrolo[1,2-a]pyrazinone Scaffold Demonstrates Favorable Selectivity Over VEGFR3 and c-MET Kinases

The pyrrolo[1,2-a]pyrazinone class has been systematically optimized as selective PIM kinase inhibitors with initial hits showing IC50 values in the low micromolar range against PIM isoforms [1]. Crucially, a representative pyrrolo[1,2-a]pyrazinone compound (BDBM50021626) was profiled against a panel of off-target kinases and showed IC50 >10,000 nM against both VEGFR3 (FLT4) and hepatocyte growth factor receptor (c-MET), indicating >100-fold selectivity over these anti-targets [2] [3]. This selectivity window is a quantifiable advantage over promiscuous kinase inhibitor scaffolds commonly used as building blocks.

PIM kinase inhibitors Kinase selectivity profiling Oncology drug discovery ATP-competitive inhibitors

Patent-Validated Use of (8aR) Configuration in Clinical-Stage Calcium Channel Blocker Programs

The (8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl fragment, derived from (R)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one via reduction, is explicitly claimed in US Patent US8741899B2 as a key structural component of N-type calcium channel (Cav2.2) blockers [1]. The patent specifically claims compounds bearing the (8aR) stereochemistry, with calcium mobilization IC50 values as low as 12 nM demonstrated for optimized analogs in FLIPR-based assays [2]. This establishes that the (R)-configured hexahydropyrrolo[1,2-a]pyrazine core is an industrially validated pharmacophoric element distinct from the (S)-configured series.

Calcium channel blockers Cav2.2 inhibitors Pain therapeutics Patent-protected intermediates

Bromodomain (BRD4) Inhibitor Activity Achieved with (8aR)-Configured Pyrrolo[1,2-a]pyrazine Derivatives

A series of (4S)-7-(3,5-dimethylisoxazol-4-yl)-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-pyridin-2-yl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazine compounds, built from the (8aR)-hexahydropyrrolo[1,2-a]pyrazine fragment, demonstrated BRD4-BD1 and BRD4-BD2 inhibition with IC50 <100 nM [1]. These compounds appear in multiple US patents (US10464947, US9624241, US11498926), indicating sustained pharmaceutical industry investment in this specific stereochemical series [1]. The (8aS) diastereomer (BDBM318664) was also profiled, establishing that both enantiomers are of interest but may yield different potency profiles at BD1 vs. BD2 domains [2].

Bromodomain inhibitors BRD4-BD1/BD2 Epigenetic drug discovery Chiral amine building blocks

Physicochemical Property Differentiation: Solubility Profile of (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one vs. Hydrochloride Salt Form

The (R)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one free base (CAS 929047-07-4) is calculated to be freely soluble in water (237 g/L at 25 °C) with a density of 1.17±0.1 g/cm³ and a boiling point of 284.4±29.0 °C at 760 Torr . Its hydrochloride salt (CAS 1303974-99-3) has a molecular weight of 176.64 g/mol (C7H13ClN2O) and is typically supplied at 98% purity . The free base form offers distinct advantages for coupling reactions requiring nucleophilic amine reactivity without acid scavenger complications, while the hydrochloride salt provides enhanced stability during storage. The (S)-enantiomer free base (CAS 124072-84-0) shares identical calculated solubility but is supplied at a lower typical purity of 95%, as indicated by multiple vendors .

Solubility profiling Salt-form selection Pre-formulation Analytical reference standards

Supply-Chain Differentiation: Discontinuation Risk and Procurement Scarcity for (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one

Market intelligence indicates that the (R)-enantiomer (CAS 929047-07-4) has been discontinued by at least one established supplier (CymitQuimica, Ref. 10-F606049, listed as 'Discontinued product') . This supply constraint contrasts with broader availability of the racemic mixture (CAS 1000577-63-8) and the (S)-enantiomer (CAS 124072-84-0), which remain listed across multiple vendor catalogs. The discontinuation trend has been attributed to the inherent difficulty of chiral resolution for this scaffold, as noted in chemical database commentaries . Currently confirmed active suppliers include AKSci (98% purity), Capot Chemical, and Beyotime (95% purity) .

Supply chain risk Chiral intermediate procurement Discontinued chemicals Vendor qualification

Optimal Application Scenarios for (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one (CAS 929047-07-4) Based on Quantitative Evidence


PIM Kinase Inhibitor Lead Optimization Requiring Clean Kinase Selectivity

For medicinal chemistry programs targeting PIM1/PIM2/PIM3 kinases in oncology, (R)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one provides access to the pyrrolo[1,2-a]pyrazinone scaffold class that has demonstrated >100-fold selectivity over VEGFR3 and c-MET kinases (IC50 >10,000 nM vs. low μM PIM potency) [1]. The validated selectivity profile reduces the risk of hypertension and VEGF-related toxicities commonly associated with promiscuous kinase inhibitors. Use of the (R)-enantiomer rather than the racemate ensures stereochemical homogeneity in the final drug candidate, which is a regulatory expectation for IND-enabling studies.

Synthesis of Cav2.2 N-Type Calcium Channel Blockers for Neuropathic Pain

The (8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl fragment, accessed via reduction of (R)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one, is a core structural element of patent-protected Cav2.2 calcium channel blockers with demonstrated IC50 values as low as 12 nM in cellular calcium mobilization assays [2]. The (8aR) stereochemistry is explicitly claimed in composition-of-matter patents (US8741899B2), making procurement of the homochiral (R)-enantiomer a freedom-to-operate necessity for any program in this therapeutic space [2].

BRD4 Bromodomain Inhibitor SAR Exploration Requiring Both Enantiomers

Multi-patent bromodomain inhibitor programs (US10464947, US9624241, US11498926) have systematically profiled both (8aR) and (8aS) diastereomers of hexahydropyrrolo[1,2-a]pyrazine-containing compounds, achieving BRD4-BD1/BD2 IC50 values <100 nM [3]. For comprehensive SAR studies, procurement of both the (R)-enantiomer (CAS 929047-07-4) and the (S)-enantiomer (CAS 124072-84-0) as discrete building blocks is essential, as epimerization does not occur under standard coupling conditions and the two enantiomers are not interchangeable.

Asymmetric Synthesis of Chiral Drug Intermediates Requiring High Enantiomeric Excess

For reaction development and process chemistry groups establishing stereoselective synthetic routes, (R)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one serves as a chiral pool starting material or a chiral auxiliary. Its freely soluble nature (237 g/L in water, calculated) facilitates homogeneous reaction conditions across a wide range of solvents . The 98% commercial purity specification, combined with the documented difficulty of chiral resolution for this scaffold, supports its use as an enantiopure building block where alternative synthetic approaches (asymmetric catalysis, chiral chromatography) may be more costly or lower-yielding .

Quote Request

Request a Quote for (r)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.